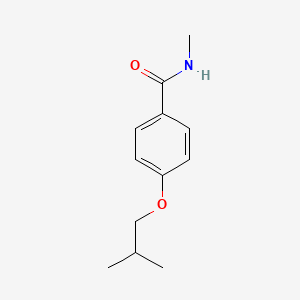
N-methyl-4-(2-methylpropoxy)benzamide
Vue d'ensemble
Description
N-methyl-4-(2-methylpropoxy)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The structure of this compound consists of a benzene ring substituted with an isobutoxy group and an N-methylamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(2-methylpropoxy)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-isobutoxybenzoic acid with N-methylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach could be the direct amidation of 4-isobutoxybenzoic acid with N-methylamine under high-pressure conditions. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: 4-isobutoxybenzoic acid or 4-isobutoxybenzophenone.
Reduction: 4-isobutoxy-N-methylbenzylamine.
Substitution: Various halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
N-methyl-4-(2-methylpropoxy)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-methyl-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may act as an inhibitor of certain enzymes involved in metabolic processes, thereby modulating their activity and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-isobutoxybenzamide: Lacks the N-methyl group, which may affect its biological activity and chemical reactivity.
N-methylbenzamide: Lacks the isobutoxy group, resulting in different physical and chemical properties.
4-isobutoxy-N-ethylbenzamide: Similar structure but with an ethyl group instead of a methyl group, which can influence its interactions with molecular targets.
Uniqueness
N-methyl-4-(2-methylpropoxy)benzamide is unique due to the presence of both the isobutoxy and N-methyl groups. These functional groups contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
N-methyl-4-(2-methylpropoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(2)8-15-11-6-4-10(5-7-11)12(14)13-3/h4-7,9H,8H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHPORODYHUIKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


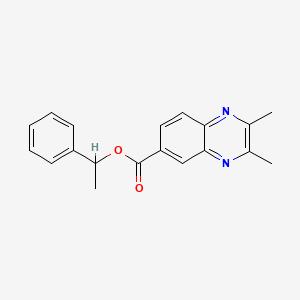
![3-(1,3-benzodioxol-5-ylmethyl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B4400514.png)
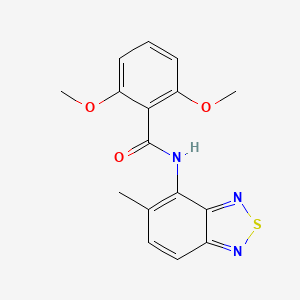
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-methylbutanamide](/img/structure/B4400534.png)
![2-[N-(3-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B4400541.png)
![5-[(1,3-benzodioxol-5-yloxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B4400543.png)
![N-{4-[(isobutylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4400553.png)
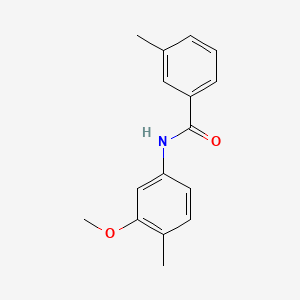

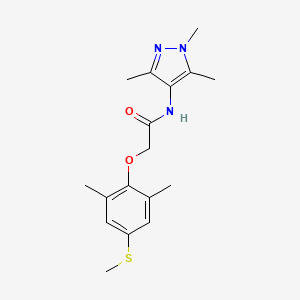
![1-[4-(2-Benzylphenoxy)butyl]imidazole;hydrochloride](/img/structure/B4400604.png)
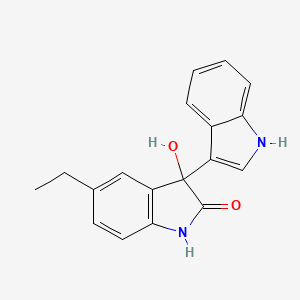
![2-chloro-N-[4-(cyclopentylsulfamoyl)phenyl]benzamide](/img/structure/B4400614.png)
![3-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B4400622.png)
